molecular formula C20H20N4O4S B3020474 (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone CAS No. 897486-70-3

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone

Cat. No.: B3020474
CAS No.: 897486-70-3
M. Wt: 412.46
InChI Key: WGWFHQFEZJJGTQ-UHFFFAOYSA-N
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Description

(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a useful research compound. Its molecular formula is C20H20N4O4S and its molecular weight is 412.46. The purity is usually 95%.
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Biological Activity

The compound (4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-nitrophenyl)methanone is a synthetic organic molecule that belongs to the class of piperazine derivatives. Its structure incorporates a benzo[d]thiazole moiety and a nitrophenyl group, which are often associated with diverse biological activities including antimicrobial, anticancer, and anti-inflammatory properties. This article explores the biological activity of this compound based on recent research findings.

Chemical Structure

The molecular formula of the compound is C17H19N5O2SC_{17}H_{19}N_{5}O_{2}S with a molecular weight of approximately 389.49 g/mol. The presence of functional groups such as methoxy, nitro, and piperazine suggests potential interactions with biological targets.

The biological activity of this compound can be attributed to its ability to interact with various cellular pathways. The thiazole and piperazine rings are known for their roles in binding to receptors and enzymes, which can lead to modulation of cellular processes such as apoptosis and cell proliferation.

Antimicrobial Activity

Several studies have indicated that compounds containing thiazole and piperazine moieties exhibit significant antimicrobial properties. For instance, derivatives similar to the compound have shown effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .

Compound Microbial Target Activity
Compound AE. coliEffective
Compound BS. aureusHighly Effective

Anticancer Activity

Research has demonstrated that thiazole-based compounds possess anticancer properties. The structure-activity relationship (SAR) studies suggest that modifications in the phenyl ring significantly enhance cytotoxic activity against various cancer cell lines. For example, compounds with similar structural features have shown IC50 values in the low micromolar range against cancer cell lines such as A-431 and Jurkat .

Compound Cell Line IC50 (µM)
Compound CA-4311.61
Compound DJurkat1.98

Anti-inflammatory Activity

Piperazine derivatives have also been studied for their anti-inflammatory effects. The compound's potential to inhibit pro-inflammatory cytokines makes it a candidate for further investigation in inflammatory disease models .

Case Studies

  • Study on Anticancer Properties : A study involving a series of thiazole derivatives demonstrated that those with electron-donating groups on the phenyl ring exhibited enhanced cytotoxicity. The compound under discussion was part of a broader investigation into thiazole derivatives' effects on cancer cell viability .
  • Antimicrobial Screening : In a comparative study, various thiazole-containing compounds were screened for antibacterial activity, revealing that those with similar structural motifs to our compound were effective against multiple bacterial strains .

Properties

IUPAC Name

[4-(4-methoxy-7-methyl-1,3-benzothiazol-2-yl)piperazin-1-yl]-(3-nitrophenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N4O4S/c1-13-6-7-16(28-2)17-18(13)29-20(21-17)23-10-8-22(9-11-23)19(25)14-4-3-5-15(12-14)24(26)27/h3-7,12H,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGWFHQFEZJJGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=C(C=C1)OC)N=C(S2)N3CCN(CC3)C(=O)C4=CC(=CC=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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